Drofenine hydrochloride is synthesized for pharmaceutical applications and is categorized under laboratory chemicals. It has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as having acute toxicity (oral) in category 4, serious eye damage/irritation in category 2A, and specific target organ toxicity upon repeated exposure in category 1 .
Drofenine hydrochloride can be synthesized through various methods, with the most common being the esterification of 2-(diethylamino)ethyl alcohol with 2-cyclohexyl-2-phenylacetic acid. This reaction typically employs dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond. In industrial settings, this synthesis is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
The synthesis process involves several steps:
Drofenine hydrochloride undergoes several chemical reactions, including:
These reactions highlight drofenine hydrochloride's reactivity under different conditions:
Drofenine hydrochloride functions primarily as an antimuscarinic agent. It exerts its effects by blocking muscarinic acetylcholine receptors, leading to smooth muscle relaxation. Additionally, it has been shown to activate transient receptor potential vanilloid-3 channels, which may further enhance its muscle-relaxing effects . This dual mechanism contributes to its efficacy in alleviating smooth muscle spasms associated with various medical conditions.
Drofenine hydrochloride appears as a white to off-white solid. Specific physical properties include:
The compound exhibits stability under recommended storage conditions but must be kept away from strong acids, alkalis, and strong oxidizing/reducing agents due to potential hazardous reactions .
Drofenine hydrochloride has diverse applications in scientific research:
Drofenine hydrochloride functions as a potent competitive inhibitor of butyrylcholinesterase (BChE), an enzyme critical for hydrolyzing ester-based compounds in the bloodstream. Kinetic analyses reveal that drofenine binds directly to BChE’s catalytic site, competing with the natural substrate butyrylthiocholine. The inhibition constant (Ki) for drofenine is 0.003 ± 0.000 mM, demonstrating approximately threefold greater potency than the structurally related anticholinergic agent benactyzine (Ki = 0.010 ± 0.001 mM) [5] [9]. This competitive mechanism arises from drofenine’s ester group, which mimics the transition state of ester hydrolysis. Structural modeling suggests that drofenine’s lipophilic cyclohexyl and phenyl moieties enhance binding affinity through hydrophobic interactions within the BChE active site gorge, while its protonated tertiary amine forms electrostatic bonds with the enzyme’s anionic subsite [5] [6] .
Table 1: Kinetic Parameters of Drofenine Hydrochloride on BChE Inhibition
Parameter | Drofenine Hydrochloride | Benactyzine |
---|---|---|
Ki (mM) | 0.003 ± 0.000 | 0.010 ± 0.001 |
Inhibition Type | Competitive | Competitive |
Specificity | BChE > AChE* | BChE > AChE |
*Acetylcholinesterase (AChE) inhibition is negligible at equivalent concentrations [5] [6].
Beyond cholinergic pathways, drofenine hydrochloride modulates voltage-gated potassium channels, particularly the Kv2.1 subtype. Whole-cell patch-clamp electrophysiology in Chinese Hamster Ovary cells stably expressing human Kv2.1 demonstrates concentration-dependent blockade of potassium currents, with a half-maximal inhibitory concentration (IC50) of 9.53 μM [4]. Drofenine exhibits significant selectivity for Kv2.1 over the closely related Kv2.2 isoform, showing minimal inhibition even at 10 μM. Molecular docking simulations propose that drofenine binds to the voltage-sensing domain (S3-S4 linker) of Kv2.1, stabilizing the channel’s closed state and delaying repolarization. This interaction involves hydrophobic contacts between drofenine’s cyclohexyl-phenylacetate group and conserved residues (e.g., Leu328, Val331) in the channel’s pore-forming domain [4]. The blockade reduces potassium efflux, leading to membrane depolarization—confirmed via fluorescence-based membrane potential assays in Kv2.1-expressing cells [4].
Drofenine hydrochloride activates Transient Receptor Potential Vanilloid 3 (TRPV3), a thermosensitive cation channel highly expressed in keratinocytes and peripheral sensory neurons. Calcium flux assays in human embryonic kidney 293 cells overexpressing TRPV3 reveal drofenine’s agonist activity, with potency comparable to the canonical TRPV3 agonist 2-aminoethoxydiphenylborate (2-APB). Crucially, drofenine exhibits superior selectivity; it does not activate Transient Receptor Potential Vanilloid 1, Transient Receptor Potential Vanilloid 2, Transient Receptor Potential Vanilloid 4, Transient Receptor Potential Ankyrin 1, or Transient Receptor Potential Melastatin 8 channels even at concentrations effective for TRPV3 [1]. Site-directed mutagenesis identifies histidine 426 (H426) in the transmembrane domain of TRPV3 as critical for drofenine-mediated activation—a residue also essential for 2-APB responses [1] [7]. In keratinocytes (HaCaT cells), drofenine induces calcium influx reversible by the TRPV3 antagonist icilin, confirming target specificity. This activation triggers downstream signaling implicated in cutaneous barrier function, inflammation, and sensory transduction [1] [7].
Table 2: Selectivity Profile of Drofenine Hydrochloride Across TRP Channels
TRP Channel Subtype | Activation by Drofenine | Key Functional Role |
---|---|---|
TRPV3 | Yes (EC50 ~ carvacrol*) | Cutaneous signaling, thermosensation |
TRPV1 | No | Nociception, inflammation |
TRPV2 | No | Osmosensation |
TRPV4 | No | Mechanosensation |
TRPA1 | No | Chemical nociception |
TRPM8 | No | Cold sensation |
*Carvacrol is a natural TRPV3 agonist with EC50 values of 34–500 μM [1].
Drofenine hydrochloride antagonizes muscarinic acetylcholine receptors (mAChRs), contributing to its established antispasmodic effects. Radioligand binding assays using [3H]-scopolamine in murine cerebral cortex membranes indicate competitive displacement by drofenine, with higher affinity for M1 and M3 subtypes over M2 [3] [9]. This selectivity aligns with functional studies where drofenine inhibits carbachol-stimulated inositol phosphate accumulation—a Gq/11-coupled pathway mediated by M1/M3 receptors [9]. The tertiary amine group of drofenine interacts with a conserved aspartate residue (Asp105) in the orthosteric binding site of mAChRs, while its bulky cyclohexyl-phenylacetate moiety likely extends into secondary hydrophobic pockets, stabilizing the inactive receptor conformation [3] [8]. This antagonism reduces intracellular calcium release in smooth muscle cells, culminating in relaxation of gastrointestinal and genitourinary tracts. The dual activity—mAChR blockade and direct Kv2.1 inhibition—synergistically suppresses membrane hyperpolarization and calcium sensitization, amplifying antispasmodic efficacy [3] [4] [9].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6